An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Bromo-4-methoxy-6-nitrophenol: Synthesis, Properties, and Applications in Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of 2-Bromo-4-methoxy-6-nitrophenol (CAS No. 115929-59-4), a highly functionalized aromatic compound that serves as a versatile building block for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, provides a detailed synthetic protocol, and explores its strategic applications in the synthesis of complex molecular architectures for the pharmaceutical industry.
Core Compound Profile and Physicochemical Properties
2-Bromo-4-methoxy-6-nitrophenol is a substituted phenol characterized by the presence of bromo, methoxy, and nitro functional groups on the benzene ring. This unique arrangement of an electron-withdrawing nitro group, an electron-donating methoxy group, and a reactive bromo group makes it a valuable intermediate in organic synthesis. The interplay of these groups governs the reactivity of the aromatic ring and provides multiple sites for further chemical modification.
Table 1: Physicochemical Properties of 2-Bromo-4-methoxy-6-nitrophenol
| Property | Value | Source(s) |
| CAS Number | 115929-59-4 | [1][2] |
| Molecular Formula | C₇H₆BrNO₄ | [1] |
| Molecular Weight | 248.03 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | |
| Melting Point | 116-120 °C | |
| IUPAC Name | 2-Bromo-4-methoxy-6-nitrophenol | [1] |
| SMILES | OC1=C(=O)C=C(OC)C=C1Br | [1] |
Synthesis of 2-Bromo-4-methoxy-6-nitrophenol: A Step-by-Step Protocol
The synthesis of 2-Bromo-4-methoxy-6-nitrophenol can be efficiently achieved through a two-step process starting from the commercially available 4-methoxyphenol. The methodology involves an initial bromination followed by a regioselective nitration. This approach is analogous to established procedures for similar substituted phenols.[3][4][5]
Causality of the Synthetic Strategy
The synthetic route is designed based on the principles of electrophilic aromatic substitution. The hydroxyl and methoxy groups of the starting material are ortho-, para-directing activators.
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Step 1: Bromination. The first step involves the bromination of 4-methoxyphenol. The hydroxyl group is a stronger activating group than the methoxy group, and to control regioselectivity and avoid over-bromination, a mild brominating agent is often preferred. The bromine atom is directed to one of the positions ortho to the hydroxyl group.
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Step 2: Nitration. The subsequent nitration of the resulting 2-bromo-4-methoxyphenol introduces a nitro group onto the ring. The existing substituents (hydroxyl, methoxy, and bromo) direct the incoming nitro group. The position ortho to the strongly activating hydroxyl group and meta to the bromo group is favored, leading to the desired 2-Bromo-4-methoxy-6-nitrophenol.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous compounds.[3][4][5] Researchers should adapt and optimize the conditions based on their laboratory settings and safety protocols.
Step 1: Synthesis of 2-Bromo-4-methoxyphenol
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyphenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
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Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-methoxyphenol.
Characterization of 2-Bromo-4-methoxyphenol: The identity and purity of the intermediate should be confirmed by spectroscopic methods. The reported ¹H NMR and ¹³C NMR data for 2-Bromo-4-methoxyphenol can be used for verification.[6]
Step 2: Synthesis of 2-Bromo-4-methoxy-6-nitrophenol
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Reaction Setup: In a clean, dry round-bottom flask, dissolve the 2-Bromo-4-methoxyphenol obtained from Step 1 in concentrated sulfuric acid at 0 °C.
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Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained between 0 and 5 °C.
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Reaction Monitoring: After the addition, allow the mixture to stir at low temperature. Monitor the reaction by TLC.
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Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration and washed with cold water until the washings are neutral.
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Purification: The crude 2-Bromo-4-methoxy-6-nitrophenol can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a light yellow to brown solid.
Caption: Synthetic workflow for 2-Bromo-4-methoxy-6-nitrophenol.
Applications in Drug Development and Medicinal Chemistry
2-Bromo-4-methoxy-6-nitrophenol is a strategic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The three distinct functional groups offer a platform for a variety of chemical transformations.
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding an ortho-aminophenol derivative. This functionality is a key precursor for the synthesis of various heterocyclic systems, such as benzoxazoles and phenoxazines, which are prevalent scaffolds in many bioactive compounds.
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Cross-Coupling Reactions: The bromine atom serves as a handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows for the attachment of different aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
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Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to further modify the molecule's properties, such as solubility and bioavailability.
Caption: Reactivity and application pathways of 2-Bromo-4-methoxy-6-nitrophenol.
Safety, Handling, and Storage
As with all chemical reagents, proper safety precautions must be observed when handling 2-Bromo-4-methoxy-6-nitrophenol. It is classified as an irritant and is harmful if swallowed or comes into contact with skin.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-4-methoxy-6-nitrophenol is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of synthetic transformations, making it an ideal starting point for the creation of diverse molecular libraries for biological screening. The synthetic protocol outlined in this guide, based on established chemical principles, provides a reliable pathway for its preparation. As the demand for novel and effective therapeutics continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug development programs.
References
- ChemicalBook. (n.d.). 2-BROMO-4-METHYL-6-NITROPHENOL synthesis.
- Beilstein Journals. (n.d.). Supplementary Information.
- ChemicalBook. (n.d.). 2-Bromo-6-methyl-4-nitrophenol synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting information for.
- Chem-Impex. (n.d.). 2-Bromo-4-metoxifenol.
- Benchchem. (n.d.). Application of 2-Bromo-6-nitroterephthalic Acid in Pharmaceutical Synthesis: Information Not Available.
- Organic Syntheses Procedure. (n.d.). 2,6-dibromo-4-nitrophenol.
- AChemBlock. (n.d.). 2-bromo-4-methoxy-6-nitrophenol 95% | CAS: 115929-59-4.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methoxy-6-nitrophenol.
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